molecular formula C20H23Cl2N3O2S B2815626 N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHYLBENZAMIDE HYDROCHLORIDE CAS No. 1217100-87-2

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHYLBENZAMIDE HYDROCHLORIDE

Cat. No.: B2815626
CAS No.: 1217100-87-2
M. Wt: 440.38
InChI Key: CBWOZKLCFUZUFI-UHFFFAOYSA-N
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Description

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHYLBENZAMIDE HYDROCHLORIDE is a useful research compound. Its molecular formula is C20H23Cl2N3O2S and its molecular weight is 440.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Research on compounds with similar structures often focuses on synthetic pathways and chemical reactivity. For instance, studies have explored the synthesis of derivatives of thiazole and benzamide, highlighting methodologies for creating novel compounds with potential biological activities. The reactivity of such compounds with other chemical entities, leading to the formation of products with varied chemical and pharmacological properties, is a key area of interest. This includes the development of compounds with potential as antimicrobial agents, enzyme inhibitors, or modulators of specific receptors, indicating a wide range of possible applications in drug development and chemical biology (Balya et al., 2008).

Biological Activities

The biological activities of structurally similar compounds are rigorously investigated, encompassing antimicrobial, anti-inflammatory, and potential antitumor effects. This research often aims to identify novel therapeutic agents by exploring the interactions between these compounds and biological targets. For example, the exploration of thiazole derivatives for antimicrobial and antiproliferative activities sheds light on the therapeutic potential of such compounds in treating infections and cancer (Mhaske et al., 2014).

Pharmacological Applications

Certain derivatives are examined for their pharmacological effects, such as modulating receptor activity, offering insights into the development of drugs targeting specific physiological pathways. The synthesis and evaluation of compounds as receptor agonists or antagonists, particularly in the context of neuropharmacology and cancer therapy, are significant. These studies contribute to a deeper understanding of how structural modifications impact biological activity and therapeutic efficacy, potentially leading to the discovery of new drugs (Suzuki et al., 1998).

Material Science and Chemical Properties

Research also extends into the chemical properties of such compounds, including their physical characteristics, stability, and interactions with other substances. This knowledge is crucial for designing compounds with optimal pharmacokinetic and pharmacodynamic properties, ensuring their stability, efficacy, and safety as potential therapeutic agents. Studies on the molar refraction and polarizability of related compounds, for instance, provide valuable information on their physical and chemical behavior, which is essential for the formulation of drugs and other chemical materials (Sawale et al., 2016).

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S.ClH/c1-13-6-5-7-14(12-13)19(25)24(11-10-23(2)3)20-22-17-16(26-4)9-8-15(21)18(17)27-20;/h5-9,12H,10-11H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWOZKLCFUZUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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